Cyclopentene-1-ethanol
Description
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)ethanol |
InChI |
InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h3,8H,1-2,4-6H2 |
InChI Key |
PITACPQSQRHIGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCO |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Cyclopentene-1-ethanol serves as a crucial building block in organic synthesis. It can be utilized to produce various derivatives through functionalization reactions. For instance, it can undergo oxidation to form cyclopentene-1-aldehyde or cyclopentene-1-carboxylic acid, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Case Study: Synthesis of Cyclopentene Derivatives
A study demonstrated the synthesis of cyclopentene derivatives via the reaction of this compound with different reagents under controlled conditions. The resulting products showed promising biological activity, indicating potential pharmaceutical applications .
Polymer Chemistry
This compound can be used as a monomer in polymerization processes. Its ability to participate in ring-opening polymerization leads to the formation of novel polymers with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and sealants.
Data Table: Polymerization Characteristics
| Polymer Type | Properties | Applications |
|---|---|---|
| Polycyclopentene | High thermal stability | High-performance coatings |
| Cyclopentene Copolymers | Enhanced flexibility and strength | Adhesives and sealants |
Fuel Additives
Research indicates that cyclopentene derivatives can enhance the performance of fuels. This compound has been studied for its potential as an additive to improve combustion efficiency and reduce emissions in gasoline engines .
Case Study: Combustion Studies
A series of combustion experiments evaluated the effects of adding cyclopentene derivatives to gasoline blends. Results showed improved ignition timing and reduced emissions compared to standard fuels, highlighting its potential as a sustainable fuel additive .
Recent studies have explored the biological activity of cyclopentene derivatives, including this compound. These compounds have shown promise in anti-inflammatory and antimicrobial activities, making them candidates for further pharmacological investigation.
Case Study: Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Alkyl Cyclopentanols
Structural and Functional Differences
- 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16 g/mol) : A monocyclic alcohol with a methyl group on the cyclopentane ring. Its reduced ring strain compared to cyclopentene-1-ethanol may result in lower reactivity.
Physicochemical Properties
Data from alkyl cyclopentanols (e.g., densities and refractive indices) :
| Compound | Density (g/cm³) | Refractive Index (n₂₀ᴰ) |
|---|---|---|
| Alkyl-cyclopentanol* | 0.92–0.98 | 1.45–1.48 |
| Alkyl-cyclopentane | 0.75–0.80 | 1.40–1.42 |
*this compound is expected to have higher density (~1.0–1.05 g/cm³) and refractive index (~1.48–1.50) due to the polar -OH group and conjugated double bond .
Comparison with Cyclopentene Derivatives
1-Ethyl-3-methylcyclopent-1-ene (C₈H₁₄, CAS MFCD00061053)
- Structure : Cyclopentene with ethyl and methyl substituents.
- Reactivity : The double bond enables electrophilic additions (e.g., halogenation), but lacks the -OH group, limiting hydrogen-bonding interactions.
- Applications : Primarily used as a hydrocarbon solvent or intermediate in organic synthesis.
Cyclopentene-1-acetic Acid (C₇H₁₀O₂)
- Functionality : Combines cyclopentene with a carboxylic acid group.
- Key Difference: The -COOH group enhances acidity (pKa ~4–5) compared to the neutral -OH in this compound (pKa ~16–18) .
Preparation Methods
Reaction Mechanism and Conditions
The process involves two sequential steps:
-
Spirocyclization : Azlactone derivatives react with α,β-unsaturated aldehydes (enals) in the presence of Pd₂(dba)₃ and a chiral secondary amine catalyst. This step forms a spirocyclic intermediate via Conia–ene cyclization, achieving up to 98% enantiomeric excess (ee).
-
Acidic Azlactone Opening : The intermediate undergoes hydrolysis under acidic conditions, cleaving the azlactone ring to introduce hydroxyl groups.
Key optimization parameters include:
Table 1: Catalytic Asymmetric Synthesis of Cyclopentene Derivatives
| Enal Substituent | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cinnamaldehyde | I | THF | 89 | 98 |
| 4-NO₂-Cinnamal | I | EtOAc | 72 | 97 |
| 4-OMe-Cinnamal | I | THF | 85 | 96 |
This method’s scalability was validated in gram-scale reactions, yielding cyclopentene products with 94% ee.
Thiazole Salt-Catalyzed Condensation and Cyclization
A Chinese patent (CN104496781A) outlines a three-step synthesis of alkyl cyclopentene alcohol ketones, adaptable to this compound. The route emphasizes mild conditions and industrial feasibility.
Stepwise Procedure
-
Diketone Formation : 2-ethoxy acetaldehyde reacts with conjugated ketenes or Mannich bases using a thiazolium salt catalyst (e.g., chlorinated 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium) under alkaline conditions. This yields 1-ethoxy-2,5-diketones at 70–80°C with 62–65% yields.
-
Intramolecular Cyclization : The diketone undergoes base-mediated condensation (e.g., KOH/EtOH) to form a cyclopentene methyl ether intermediate.
-
Acidic Hydrolysis : The ether intermediate is hydrolyzed with sulfuric acid to yield the final alcohol ketone.
Table 2: Thiazole Salt-Catalyzed Synthesis Optimization
| Step | Conditions | Yield (%) |
|---|---|---|
| Diketone Formation | 80°C, DMF, 9 hr | 65 |
| Cyclization | KOH, EtOH, 15 hr | 58 |
| Hydrolysis | 10% H₂SO₄, 4 hr | 53 |
This method’s modularity allows substituent variation by modifying the ketene or Mannich base.
Esterification-Hydrolysis Route from Cyclopentene
Another patent (CN102617290A) describes cyclopentanol synthesis from cyclopentene, offering insights into adapting the pathway for this compound.
Reaction Pathway
-
Esterification : Cyclopentene reacts with acetic acid over sulfonic acid resin catalysts (e.g., Zeo-karb) at 50–80°C to form cyclopentyl acetate.
-
Transesterification : The acetate undergoes base-catalyzed (e.g., CaO) exchange with methanol, producing cyclopentyl methyl ether.
-
Hydrolysis : Acidic cleavage of the ether yields cyclopentanol.
For this compound, introducing an ethanol group would require substituting methanol with ethanol in the transesterification step.
Table 3: Esterification-Hydrolysis Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Pressure | 0.2–0.3 MPa |
| Catalyst | Sulfonic acid resin |
| Yield | 52–56% (over three steps) |
Comparative Analysis of Methods
Efficiency and Scalability
-
Catalytic Asymmetric Synthesis : Superior enantiocontrol (>95% ee) but requires expensive palladium catalysts.
-
Thiazole Salt Method : Higher yields (up to 65%) and scalability but involves multi-step purification.
-
Esterification-Hydrolysis : Cost-effective for bulk production but lacks stereochemical control.
Industrial Applicability
The thiazole salt and esterification routes are better suited for large-scale synthesis due to readily available starting materials. Asymmetric methods remain valuable for pharmaceutical applications requiring chiral purity.
Q & A
Q. How do steric and electronic effects influence this compound’s reactivity in Diels-Alder reactions?
- Methodological Answer :
- Steric Effects : Use bulky dienophiles (e.g., maleic anhydride) to assess endo/exo selectivity via HPLC .
- Electronic Effects : Compare reaction rates with electron-deficient (e.g., nitroethylene) vs. electron-rich dienophiles .
- Data Interpretation : Correlate Hammett constants (σ) with rate constants for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
